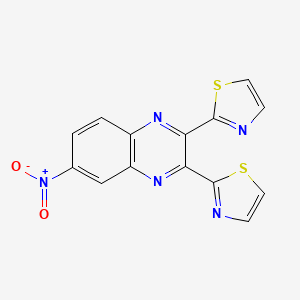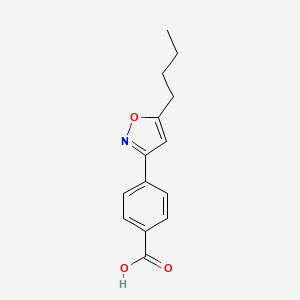![molecular formula C14H8ClNO B14198499 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde CAS No. 919293-16-6](/img/structure/B14198499.png)
9-Chlorobenzo[h]isoquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chlorobenzo[h]isoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C16H8ClNO. It belongs to the class of heterocyclic aromatic compounds, specifically benzo[h]isoquinolines. This compound is characterized by the presence of a chlorine atom at the 9th position and an aldehyde group at the 6th position on the benzo[h]isoquinoline skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formyl chloride intermediate using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This intermediate then reacts with the benzo[h]isoquinoline derivative to form the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed:
Oxidation: 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid.
Reduction: 9-Chlorobenzo[h]isoquinoline-6-methanol.
Substitution: Various substituted benzo[h]isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Chlorobenzo[h]isoquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Benzo[h]quinoline: A nitrogenous tricyclic planar heterocyclic compound known for its corrosion inhibition properties.
9-Chlorobenzo[h]quinoline: Similar structure but lacks the aldehyde group at the 6th position.
Uniqueness: 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzo[h]isoquinoline skeleton. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
919293-16-6 |
|---|---|
Molekularformel |
C14H8ClNO |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
9-chlorobenzo[h]isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H8ClNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-8H |
InChI-Schlüssel |
WABSLXJVBWKLPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
